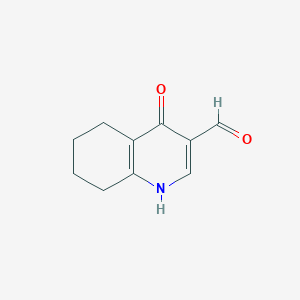
1,4,5,6,7,8-Hexahydro-4-oxo-3-quinolinecarboxaldehyde
描述
属性
IUPAC Name |
4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-6-7-5-11-9-4-2-1-3-8(9)10(7)13/h5-6H,1-4H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHRVCDSYBEGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C(=CN2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: 1,4,5,6,7,8-Hexahydro-4-oxo-3-quinolinecarboxaldehyde can be synthesized using multicomponent reactions, particularly the Hantzsch reaction. This reaction involves the cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate. The reaction can be carried out in acetic acid or refluxing ethanol .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of high-temperature conditions and catalysts to optimize yield and efficiency. The reaction is often performed in large reactors with precise control over temperature and pressure to ensure consistent product quality .
化学反应分析
Types of Reactions: 1,4,5,6,7,8-Hexahydro-4-oxo-3-quinolinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Aminoquinoline and thioquinoline derivatives.
科学研究应用
1,4,5,6,7,8-Hexahydro-4-oxo-3-quinolinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,4,5,6,7,8-Hexahydro-4-oxo-3-quinolinecarboxaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter cellular signaling pathways, leading to various biological effects .
相似化合物的比较
5-Oxo-1,4,5,6,7,8-hexahydroquinoline: Shares a similar core structure but lacks the carboxaldehyde group.
4,7-Dihydro-1H-pyrazolo[3,4-b]quinoline: Contains a fused pyrazole ring, offering different biological activities.
1,2,3,4-Tetrahydroquinoline: Lacks the carbonyl group, resulting in different reactivity and applications.
Uniqueness: 1,4,5,6,7,8-Hexahydro-4-oxo-3-quinolinecarboxaldehyde is unique due to its combination of a dihydropyridine ring and a cyclohexanone ring, along with the presence of a carboxaldehyde group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


